6-Amino-9H-purine-8-thiol

RNase L Antiviral Immunology

6-Amino-9H-purine-8-thiol (Meradine, 8-mercaptoadenine) is a C5H5N5S purine derivative distinguished by the simultaneous presence of a 6-amino group and an 8-thiol (or 8-thione) moiety on the purine ring. This heterocyclic compound exhibits a melting point range of 370–375 °C and a molecular weight of 167.19 g/mol.

Molecular Formula C5H5N5S
Molecular Weight 167.19g/mol
CAS No. 7390-62-7
Cat. No. B505620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-9H-purine-8-thiol
CAS7390-62-7
Synonyms6-amino-8-purinethiol
6-aminopurine-8-thiol
8-mercaptoadenine
8-mercaptoadine
meradin
meradine
Molecular FormulaC5H5N5S
Molecular Weight167.19g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N=C(N2)S)N
InChIInChI=1S/C5H5N5S/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1H,(H4,6,7,8,9,10,11)
InChIKeyBHVOFCPOXNYVCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-9H-purine-8-thiol (CAS 7390-62-7) Core Chemical and Pharmacological Profile for Research Procurement


6-Amino-9H-purine-8-thiol (Meradine, 8-mercaptoadenine) is a C5H5N5S purine derivative distinguished by the simultaneous presence of a 6-amino group and an 8-thiol (or 8-thione) moiety on the purine ring [1]. This heterocyclic compound exhibits a melting point range of 370–375 °C and a molecular weight of 167.19 g/mol [2]. Pharmacologically, it is recognized as a modulator of RNase L [3] and has been investigated for radioprotective [4] and antiviral applications .

6-Amino-9H-purine-8-thiol (CAS 7390-62-7) Procurement Risks of Unverified Purine Analog Substitution


Generic substitution among purine analogs (e.g., 6-mercaptopurine, 6-thioguanine, or adenine) is scientifically unjustifiable due to the unique electronic and steric properties conferred by the 8-thiol group. This substitution fundamentally alters the compound's interaction with biological targets such as RNase L [1] and the 2-5A synthetase/RNase L antiviral pathway [2], as well as its metabolic stability. Substituting 6-Amino-9H-purine-8-thiol with a 6-thiopurine, for example, results in a loss of the critical 6-amino functionality required for potent cleavage inhibition [3]. Procurement of an incorrect analog risks experimental failure and wasted resources due to these divergent pharmacological and physicochemical profiles.

6-Amino-9H-purine-8-thiol (CAS 7390-62-7) Head-to-Head Quantitative Differentiation Data for Informed Sourcing


RNase L Activation Potency: 6-Amino-9H-purine-8-thiol vs. Endogenous 2-5A Ligand

6-Amino-9H-purine-8-thiol demonstrates potent activation of RNase L, a key antiviral enzyme, with an IC50 of 2.30 nM [1]. In contrast, the endogenous ligand 2-5A requires concentrations 20,000-fold higher to achieve comparable displacement of the RNase L probe (IC50 = 50,000 nM) [2]. This high potency positions the compound as a superior small-molecule tool for modulating the 2-5A/RNase L pathway in research settings.

RNase L Antiviral Immunology

Cleavage Inhibition in Echinoderm Embryos: Structural Requirements vs. 6-Mercaptopurine

The 6-NH2 and 8-SH substitutions on the purine ring are both necessary for potent cleavage inhibition in sand dollar embryos [1]. While 8-mercaptoadenine derivatives (e.g., 2-piperidino-8-mercaptoadenine) inhibited cleavage at 0.1 μg/mL, 6-mercaptopurine (which lacks the 6-amino group) provided only marginal protection against this inhibition and did not exhibit intrinsic inhibitory activity at comparable concentrations [1].

Developmental Biology Cell Division Embryogenesis

Adenosine Deaminase (ADA) Resistance of 8-Thioadenine Scaffold

The S-riboside derivative of 6-Amino-9H-purine-8-thiol (6-amino-8-(β-D-ribofuranosyl)thiopurine) is not subject to deamination by adenosine deaminase (ADA) [1]. This contrasts sharply with adenosine, the natural substrate, which is rapidly deaminated by ADA. The presence of the 8-thioether linkage in the S-nucleoside confers metabolic stability against this common inactivation pathway.

Enzymology Metabolism Drug Stability

Thermal Stability Differentiation: 6-Amino-9H-purine-8-thiol vs. Adenine and 6-Mercaptopurine

6-Amino-9H-purine-8-thiol exhibits a high melting point of 370–375 °C , significantly exceeding that of structurally related purines such as adenine (mp 360–365 °C) and 6-mercaptopurine (mp 313–314 °C) [1]. This elevated thermal stability reflects the unique intermolecular interactions enabled by the 8-thiol group, which influences solid-state handling and high-temperature reaction compatibility.

Physical Chemistry Material Science Formulation

Antibacterial Synergy Profile in E. coli: Distinct Metabolic Site from 6-Mercaptopurine Derivatives

In E. coli growth inhibition assays, 8-thioadenine (A-SH) and 8-thioadenosine (AR-SH) exhibit an additive antibacterial effect when combined, whereas the S-riboside derivative (A-S-R) demonstrates a synergistic effect with both [1]. This distinct pattern indicates that the 8-mercapto scaffold engages a different metabolic site compared to 6-mercaptopurine analogs, which do not show the same synergy profile [1].

Microbiology Antibacterial Synergy

6-Amino-9H-purine-8-thiol (CAS 7390-62-7) Validated Application Scenarios for Research and Industrial Use


High-Potency RNase L Modulation in Antiviral and Cancer Research

Use 6-Amino-9H-purine-8-thiol to activate RNase L at low nanomolar concentrations (IC50 = 2.30 nM) for studies on innate immunity, viral infection, or tumor suppression. Its high potency minimizes off-target effects and reduces compound usage [1].

Cell Division and Developmental Biology Studies Requiring Specific Purine Pharmacophores

Employ this compound or its derivatives as cleavage inhibitors in echinoderm or other developmental model systems. The presence of both 6-NH2 and 8-SH groups is critical for activity, distinguishing it from simpler 6-mercaptopurine analogs [2].

Design of Metabolically Stable Nucleoside Analogs

Utilize the ADA-resistant 8-thioadenine scaffold as a core for synthesizing nucleoside analogs that evade enzymatic deamination. This is particularly relevant for drug discovery programs targeting adenosine receptors, antiviral therapies, or anticancer agents [3].

Purine Antimetabolite Combination Studies

Investigate synergistic antibacterial or anticancer combinations using 8-thioadenine (A-SH) and its derivatives, which exhibit distinct metabolic targeting compared to 6-mercaptopurine-based agents [3].

Technical Documentation Hub

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